molecular formula C19H20N8O3S B2837346 ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034479-61-1

ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2837346
CAS No.: 2034479-61-1
M. Wt: 440.48
InChI Key: AVDLYTVVKUMHRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole, a pyrimidine, an azetidine, a carboxamide, and a cyclopenta[d]thiazole. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could make it more polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • The compound has been utilized as a precursor in the synthesis of novel heterocyclic systems, demonstrating the versatility of such compounds in creating a range of biologically active molecules. For example, certain derivatives have shown excellent biocidal properties against bacteria and fungi, highlighting the compound's potential in developing new antibacterial and antifungal agents (Youssef et al., 2011).
  • Another study focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, suggesting the role of such compounds in therapeutic applications, particularly in cancer and inflammatory diseases treatment (Rahmouni et al., 2016).
  • Research into new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents was also undertaken, indicating the compound's utility in generating antibacterial agents (Azab et al., 2013).

Biological Activities and Potential Applications

  • The synthesis and evaluation of ethyl 2-(2-pyridylacetate) derivatives containing various moieties like thiourea, 1,2,4-triazole, and thiadiazole have been explored for their antimicrobial, cytotoxicity, and antiviral activities, including against HIV-1. These findings underline the compound's relevance in developing new drugs with broad-spectrum biological activities (Szulczyk et al., 2017).
  • Additionally, compounds utilizing thiophene incorporated thioureido substituent as precursors have shown potent anticancer activity against colon cancer cell lines, showcasing the potential of such compounds in cancer therapy (Abdel-Motaal et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for its potential as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O3S/c1-2-30-18(29)12-3-4-13-16(12)24-19(31-13)25-17(28)11-6-26(7-11)14-5-15(22-9-21-14)27-10-20-8-23-27/h5,8-12H,2-4,6-7H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLYTVVKUMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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